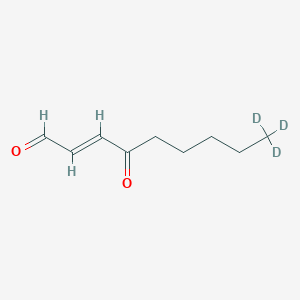

4-oxo-2-Nonenal-d3

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

准备方法

合成路线和反应条件: 4-氧代-2-壬烯醛-d3 的合成涉及在分子中的特定位置掺入氘原子。 这通常通过在受控条件下使用氘气对 4-氧代-2-壬烯醛进行氢化来实现 . 反应在催化剂(例如碳载钯)的存在下进行,在升高的温度和压力下进行,以确保完全氘化。

工业生产方法: 4-氧代-2-壬烯醛-d3 的工业生产遵循类似的合成路线,但规模更大。该过程涉及使用高纯度氘气和先进的催化体系,以实现高产率和纯度水平。 然后通过蒸馏和色谱法纯化产品以去除任何杂质 .

化学反应分析

反应类型: 4-氧代-2-壬烯醛-d3 会经历各种化学反应,包括:

氧化: 它可以进一步氧化形成羧酸。

还原: 它可以被还原形成醇。

取代: 它可以与胺和硫醇发生亲核取代反应.

常用试剂和条件:

氧化: 常用的氧化剂包括高锰酸钾和三氧化铬。

还原: 常用的还原剂包括硼氢化钠和氢化铝锂。

主要产物形成:

氧化: 羧酸。

还原: 醇。

取代: 胺和硫醇衍生物.

科学研究应用

Biochemical Research

Protein Modification Studies

4-Oxo-2-Nonenal-d3 is primarily used to investigate the modification of proteins through lipid peroxidation. It reacts with amino acids such as histidine and lysine, leading to the formation of adducts that can alter protein function. This property has been exploited in studies examining the effects of oxidative stress on cellular proteins and their roles in various diseases, including neurodegenerative disorders and cardiovascular diseases .

Case Study: HDL Dysfunction

Research indicates that this compound contributes to high-density lipoprotein (HDL) dysfunction, which is linked to atherosclerosis. Elevated levels of 4-oxo-2-nonenal adducts in HDL have been observed in individuals with familial hypercholesterolemia, highlighting its potential role as a biomarker for cardiovascular risk . This finding underscores the importance of studying lipid peroxidation products in understanding metabolic and cardiovascular health.

Toxicology and Pathophysiology

Role in Disease Mechanisms

The compound has been implicated in various pathological conditions due to its ability to induce oxidative stress. For example, studies have shown that exposure to this compound can lead to cellular apoptosis and necrosis, particularly in neuronal cells, which is critical for understanding neurodegenerative diseases like Alzheimer's and Parkinson's .

Case Study: Oocyte Quality

In reproductive biology, research has demonstrated that this compound affects oocyte quality by increasing reactive oxygen species (ROS) levels and causing meiotic abnormalities. This suggests that oxidative stress mediated by lipid peroxidation products can compromise fertility, particularly in aged females .

Pharmaceutical Applications

Potential Therapeutic Targets

Given its role in modifying proteins involved in cell signaling and apoptosis, this compound presents opportunities for therapeutic intervention. Compounds that can mitigate the effects of lipid peroxidation products are being explored as potential treatments for conditions associated with oxidative stress .

Antioxidant Studies

The therapeutic potential of antioxidants to counteract the effects of this compound has been investigated. For instance, co-treatment with antioxidants has shown promise in restoring oocyte quality compromised by oxidative stress . This highlights the potential for developing antioxidant therapies targeting lipid peroxidation pathways.

Analytical Chemistry

Quantification Techniques

The quantification of this compound in biological samples is crucial for understanding its role in health and disease. Advanced analytical techniques such as mass spectrometry have been employed to measure levels of this compound accurately. These methods enable researchers to correlate oxidative stress markers with disease states effectively .

Summary Table of Applications

作用机制

4-氧代-2-壬烯醛-d3 通过修饰蛋白质和核酸发挥其作用。 它与蛋白质上的组氨酸和赖氨酸残基反应,导致蛋白质交联和高级糖基化终产物的形成 . 它还会修饰 DNA 中的 2'-脱氧鸟苷,这表明脂质过氧化参与了突变和致癌作用 . 该化合物的细胞毒性归因于其破坏细胞膜和诱导氧化应激的能力 .

类似化合物:

4-羟基-2-壬烯醛: 另一种脂质过氧化产物,具有类似的生物活性,但其羟基不同。

4-氧代-2-癸烯醛: 具有更长碳链的结构类似化合物。

4-氧代-2-庚烯醛: 具有更短碳链的结构类似化合物.

独特性: 4-氧代-2-壬烯醛-d3 由于其氘代形式而具有独特性,这使其特别适用于质谱法中的内标。 它修饰蛋白质和核酸的能力也使其有别于其他脂质过氧化产物,使其成为研究氧化应激及其在各种疾病中的影响的宝贵工具 .

相似化合物的比较

4-hydroxy 2-Nonenal: Another lipid peroxidation product with similar biological activities but differing in its hydroxyl group.

4-oxo 2-Decenal: A structurally similar compound with a longer carbon chain.

4-oxo 2-Heptenal: A structurally similar compound with a shorter carbon chain.

Uniqueness: 4-oxo 2-Nonenal-d3 is unique due to its deuterated form, which makes it particularly useful as an internal standard in mass spectrometry. Its ability to modify proteins and nucleic acids also sets it apart from other lipid peroxidation products, making it a valuable tool in studying oxidative stress and its implications in various diseases .

生物活性

4-Oxo-2-nonenal-d3 (ONE-d3) is a lipid peroxidation product derived from the oxidative degradation of polyunsaturated fatty acids, particularly linoleic acid. It is a highly reactive electrophile that can form adducts with proteins, DNA, and other biomolecules, leading to various biological effects. This article explores the biological activity of ONE-d3, focusing on its mechanisms of action, toxicity, and implications in disease processes.

Mechanisms of Formation and Reactivity

This compound is generated through the oxidation of n-6 polyunsaturated fatty acids. The oxidative stress environment enhances its formation, leading to increased levels in tissues under pathological conditions. The reactivity of ONE-d3 is primarily attributed to its ability to form covalent bonds with nucleophilic sites on proteins and nucleic acids.

Key Reactions

- Michael Addition : ONE-d3 can undergo Michael addition with thiol and amine groups in proteins, leading to the modification of amino acid residues.

- Schiff Base Formation : It readily forms Schiff bases with lysine residues, which can alter protein function and stability .

Cytotoxicity

Research indicates that ONE-d3 exhibits significant cytotoxic effects, particularly in neuronal cells. In vitro studies have shown that it is 4-5 times more neurotoxic than its analog, 4-hydroxy-2-nonenal (HNE), at low micromolar concentrations. This increased neurotoxicity is attributed to its higher reactivity with cellular proteins .

Table 1: Comparative Neurotoxicity of Aldehydes

| Compound | Neurotoxicity (relative to HNE) | Concentration (µM) |

|---|---|---|

| 4-Oxo-2-nonenal | 4-5 times higher | Low micromolar |

| 4-Hydroxy-2-nonenal | Baseline | Low micromolar |

Protein Modification and Dysfunction

ONE-d3 modifies proteins such as apolipoprotein A-I (apoA-I) in high-density lipoproteins (HDL), leading to HDL dysfunction. Elevated levels of ONE-d3 adducts have been observed in individuals with familial hypercholesterolemia, contributing to atherogenesis by impairing HDL's protective functions against inflammation .

Case Study: HDL Dysfunction

A study found that individuals with familial hypercholesterolemia had significantly higher levels of ONE-d3 adducts in HDL compared to healthy controls (54.6 ± 33.8 pmol/mg vs. 15.3 ± 5.6 pmol/mg) . This suggests that the modification of HDL by ONE-d3 plays a crucial role in cardiovascular diseases.

Obesity and Metabolic Disorders

ONE-d3 has been implicated in obesity-related metabolic disorders. High-fat diets increase the levels of lipid peroxidation products, including ONE-d3, which may contribute to insulin resistance and other metabolic dysfunctions through oxidative stress mechanisms .

Neurodegenerative Diseases

The neurotoxic properties of ONE-d3 position it as a potential contributor to neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Its ability to induce protein aggregation and modify neuronal proteins suggests a role in disease pathogenesis through mechanisms involving oxidative damage and inflammation .

属性

IUPAC Name |

(E)-9,9,9-trideuterio-4-oxonon-2-enal |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14O2/c1-2-3-4-6-9(11)7-5-8-10/h5,7-8H,2-4,6H2,1H3/b7-5+/i1D3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SEPPVOUBHWNCAW-PKJLGKQPSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(=O)C=CC=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])CCCCC(=O)/C=C/C=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

157.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。